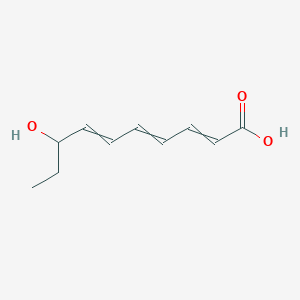

8-Hydroxydeca-2,4,6-trienoic acid

Description

Structure

3D Structure

Properties

CAS No. |

63436-34-0 |

|---|---|

Molecular Formula |

C10H14O3 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

8-hydroxydeca-2,4,6-trienoic acid |

InChI |

InChI=1S/C10H14O3/c1-2-9(11)7-5-3-4-6-8-10(12)13/h3-9,11H,2H2,1H3,(H,12,13) |

InChI Key |

BAXOWUQPKPOQNO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C=CC=CC=CC(=O)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation of 8 Hydroxydeca 2,4,6 Trienoic Acid

Sources and Distribution in Biological Organisms

Hydroxylated fatty acids are produced by a variety of organisms, including microalgae, fungi, and plants. The structural diversity of these HFAs is vast, with variations in chain length, degree of unsaturation, and the position of the hydroxyl group.

Microalgae are a promising source of a wide array of bioactive compounds, including hydroxylated fatty acids. nih.gov These photosynthetic microorganisms can be cultivated under various conditions to optimize the production of specific lipids. researchgate.net While direct evidence for the production of 8-Hydroxydeca-2,4,6-trienoic acid by microalgae is not extensively documented, their metabolic machinery is known to synthesize a diverse range of fatty acid derivatives. nih.gov The production of HFAs in microalgae can occur through various biosynthetic pathways, often involving the enzymatic transformation of unsaturated fatty acids. frontiersin.org

Table 1: Examples of Hydroxylated Fatty Acids Identified in Microalgae

| Microalgal Species | Hydroxylated Fatty Acid | Reference |

| Nannochloropsis oculata | 12-Hydroxyeicosapentaenoic acid | Not explicitly stated |

| Isochrysis galbana | Various hydroxylated C20 and C22 PUFAs | ual.es |

This table presents examples of related hydroxylated fatty acids found in microalgae to illustrate their capacity for HFA production.

Fungi, particularly endophytic and soil-dwelling species, are known producers of a vast array of secondary metabolites, including various hydroxylated fatty acids. nih.govnih.gov These compounds often exhibit antimicrobial properties. For instance, the endophytic fungus Paecilomyces sp. has been shown to produce bioactive compounds with antifungal activity. nih.gov Similarly, the genus Trichoderma is recognized for its antagonistic capabilities against plant pathogens, which are partly attributed to the production of specific metabolites, including fatty acid derivatives. researchgate.net A new fatty acid metabolite, octadeca-8,11-dienoic acid methylester, has been isolated from the wood-rotting basidiomycete Fistulina hepatica. researchgate.net

Plants are also a rich source of hydroxylated fatty acids, where they play roles in plant defense and as structural components of polymers like cutin and suberin. While specific identification of this compound in plants is not prominent in the literature, various other HFAs are well-characterized.

The identification of hydroxylated fatty acids extends to other biological systems. For instance, fatty acid esters of hydroxy fatty acids (FAHFAs) have been identified as a novel class of lipids with anti-inflammatory and anti-diabetic properties in various biological samples. nih.govnih.gov The analysis of these complex lipids often requires sophisticated analytical techniques due to the large number of possible isomers and their low abundance in natural sources. nih.gov

Isolation Methodologies for this compound from Natural Sources

The isolation and purification of specific hydroxylated fatty acids like this compound from a complex biological matrix is a multi-step process that requires careful selection of techniques to ensure the integrity of the compound.

The general workflow for isolating hydroxylated fatty acids involves the following key steps:

Extraction of Total Lipids: The initial step involves the extraction of total lipids from the biomass (e.g., microalgae, fungal mycelia, or plant tissue). Common methods include solvent extraction using a mixture of polar and non-polar solvents. nih.gov

Saponification: To release the free fatty acids from their esterified forms (e.g., triglycerides, phospholipids), a saponification step is often employed. This is typically achieved by heating the lipid extract with an alkaline solution, such as potassium hydroxide in ethanol. ual.es

Purification and Fractionation: Following saponification, the mixture is acidified to protonate the fatty acids, which can then be extracted into an organic solvent. The resulting mixture of free fatty acids is often complex and requires further purification to isolate the desired hydroxylated fatty acid. Several chromatographic techniques are employed for this purpose:

Column Chromatography: Silica gel column chromatography is a widely used method for the initial separation of fatty acids based on their polarity. google.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a powerful technique for the fine separation and purification of individual fatty acids. ual.es The choice of the stationary phase (e.g., C18) and the mobile phase is critical for achieving good resolution.

Urea Complexation: This technique can be used to separate saturated and monounsaturated fatty acids from polyunsaturated fatty acids, thereby enriching the fraction containing compounds like this compound. google.comgoogle.com

Solid-Phase Extraction (SPE): SPE is a rapid and efficient method for sample clean-up and fractionation of lipids. rsc.org

Structural Characterization: Once a purified compound is obtained, its structure is elucidated using various analytical techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for identifying and quantifying fatty acids, often after derivatization to form more volatile esters (e.g., fatty acid methyl esters - FAMEs). rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of non-volatile and thermally labile compounds like hydroxylated fatty acids. nih.govnih.govresearchgate.net Tandem mass spectrometry (MS/MS) can provide valuable information about the position of the hydroxyl group and the double bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the complete structural elucidation of novel compounds.

Table 2: Overview of Isolation and Analytical Techniques for Hydroxylated Fatty Acids

| Technique | Purpose | Reference |

| Solvent Extraction | Initial extraction of total lipids | nih.gov |

| Saponification | Release of free fatty acids | ual.es |

| Urea Complexation | Enrichment of polyunsaturated fatty acids | google.comgoogle.com |

| Column Chromatography | Initial purification based on polarity | google.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and purification | ual.es |

| Solid-Phase Extraction (SPE) | Sample clean-up and fractionation | rsc.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification (after derivatization) | rsc.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Structural analysis of intact molecules | nih.govnih.govresearchgate.net |

Biosynthesis of 8 Hydroxydeca 2,4,6 Trienoic Acid

Proposed Enzymatic Pathways for Hydroxylated Decatrienoic Acids

The enzymatic production of hydroxylated decatrienoic acids, including 8-Hydroxydeca-2,4,6-trienoic acid, is primarily thought to involve the coordinated action of several enzyme families that modify polyunsaturated fatty acid (PUFA) precursors. The synthesis can be achieved through methods involving the enzymatic conversion of arachidonic acid via lipoxygenase pathways. evitachem.com

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, to form fatty acid hydroperoxides. nih.gov This reaction is a critical first step in the biosynthesis of many bioactive lipids. nih.gov LOXs are found in various organisms, including mammals and plants. nih.gov The enzymes exhibit high regio- and stereoselectivity, inserting molecular oxygen at specific positions in the fatty acid chain to produce a chiral hydroperoxide product. nih.gov This controlled radical chemistry is essential for generating specific lipid mediators. nih.gov For instance, 15-lipoxygenase (15-LOX) is a well-characterized enzyme that oxygenates PUFAs. nih.gov The synthesis of hydroxylated derivatives like this compound is believed to initiate through the action of lipoxygenases on a precursor fatty acid like arachidonic acid. evitachem.com The abstraction of a hydrogen atom from the fatty acid chain by the enzyme is a key step, which can lead to the formation of an allylic radical that reacts with oxygen. rsc.org

Table 1: Key Features of Lipoxygenase (LOX) Activity

| Feature | Description | Reference |

| Reaction | Catalyzes the addition of molecular oxygen (dioxygenation) to polyunsaturated fatty acids. | nih.gov |

| Substrates | Common substrates include linoleic acid and arachidonic acid. | nih.gov |

| Products | Forms fatty acid hydroperoxides with high regio- and stereospecificity. | nih.gov |

| Mechanism | Involves controlled free radical chemistry to ensure the formation of specific isomers. | nih.gov |

| Significance | Initiates pathways leading to a variety of potent, cell-signaling lipid mediators. | nih.gov |

Following the formation of a hydroperoxide by lipoxygenase, hydroperoxide lyases (HPLs) can catalyze the cleavage of C-C bonds within the fatty acid hydroperoxide. wikipedia.orgnih.gov This reaction breaks the longer fatty acid chain into smaller fragments, specifically short-chain aldehydes and omega-oxo acids. nih.govnih.gov HPLs belong to the cytochrome P450 enzyme family (specifically CYP74B and CYP74C). wikipedia.org The cleavage reaction is crucial for producing volatile compounds, such as the "green leaf volatiles" in plants, which contribute to their characteristic scent. wikipedia.orgnih.gov In the context of this compound biosynthesis, the action of a hydroperoxide lyase on a hydroperoxide derivative of a longer fatty acid (e.g., a C18 or C20 PUFA) is a plausible mechanism for shortening the chain to the C10 length of decatrienoic acid. The instability of hydroperoxide lyase has historically made it difficult to study, but its identification as a cytochrome P450 has provided more insight into its structure and reaction mechanism. nih.gov

Cytochrome P450 (CYP) enzymes are a large superfamily of monooxygenases that play a central role in the metabolism of a wide variety of endogenous and exogenous compounds, including fatty acids. wikipedia.orgyoutube.com Specifically, the CYP4 family of enzymes is known to catalyze the omega (ω)-hydroxylation of fatty acids, adding a hydroxyl group to the terminal carbon. nih.gov These enzymes exhibit specificity for the chain length of their fatty acid substrates. nih.govnih.gov For example, CYP4A subfamily members prefer medium-chain fatty acids (C10-C16), while CYP4F members metabolize long-chain fatty acids (C16-C26). nih.gov CYP enzymes can also hydroxylate fatty acids at sub-terminal positions (e.g., ω-1). nih.gov The catalytic cycle of P450 enzymes is complex, involving the transfer of electrons from NADPH and the activation of molecular oxygen to form a highly reactive oxygen species that performs the hydroxylation. youtube.com The active site of these enzymes often has a specific shape, such as an elongated tube, which helps guide the fatty acid and ensures hydroxylation occurs at a specific position. nih.gov

Table 2: Comparison of Major Enzyme Families in Hydroxy Fatty Acid Biosynthesis

| Enzyme Family | Primary Function | Substrate Type | Key Product Feature | Reference |

| Lipoxygenases (LOX) | Dioxygenation | Polyunsaturated Fatty Acids | Hydroperoxide | nih.govnih.gov |

| Hydroperoxide Lyases (HPL) | C-C Bond Cleavage | Fatty Acid Hydroperoxides | Aldehydes & Omega-oxo acids | wikipedia.orgnih.gov |

| Cytochrome P450 (CYP) | Monooxygenation (Hydroxylation) | Saturated & Unsaturated Fatty Acids | Hydroxylated Fatty Acid | wikipedia.orgnih.gov |

Non-Enzymatic Formation Mechanisms of Hydroxylated Fatty Acids

Hydroxylated fatty acids can also be formed through non-enzymatic pathways, primarily driven by the interaction of lipids with reactive oxygen species (ROS). oup.com This process, often referred to as autoxidation, lacks the specificity of enzymatic reactions and typically results in a racemic mixture of various isomers. wur.nl During seed aging, for example, both enzymatic and non-enzymatic processes contribute to lipid oxidation, leading to an increase in free oxidized fatty acids. oup.com The non-enzymatic reaction can be triggered by initiators like singlet oxygen, which can lead to the formation of hydroxylated fatty acids with hydroxyl groups at multiple positions along the chain. oup.com

Precursor Identification and Metabolic Flux Analysis in Biosynthetic Routes

Identifying the specific precursors and tracing their flow through metabolic pathways is crucial for understanding the biosynthesis of a particular compound. For this compound, evidence points to longer-chain polyunsaturated fatty acids as the initial substrates. It is suggested that this compound is derived from the metabolism of arachidonic acid (a C20 fatty acid). evitachem.com Further supporting the concept of chain-shortening, a related compound, 8-hydroxyhexadecatrienoic acid (a C16 fatty acid), has been shown to be produced by vascular smooth muscle cells from [3H]-12-hydroxyeicosatetraenoic acid (12-HETE), which is itself a metabolite of arachidonic acid. nih.gov This suggests a pathway where a C20 PUFA is first hydroxylated and then undergoes carbon chain cleavage to yield a shorter hydroxylated fatty acid.

The general process of fatty acid synthesis (lipogenesis) starts with acetyl-CoA and builds the carbon chain two units at a time, typically up to the 16-carbon palmitoyl-CoA. libretexts.orglibretexts.org Subsequent modifications like desaturation introduce double bonds. libretexts.orglibretexts.org Conversely, fatty acid oxidation (beta-oxidation) breaks down fatty acids into two-carbon acetyl-CoA units. numberanalytics.comnih.gov The biosynthesis of specialized fatty acids like this compound appears to involve a combination of these fundamental pathways, utilizing enzymes that modify mature fatty acids rather than building them from scratch.

Genetic and Epigenetic Regulation of this compound Production

The production of secondary metabolites like this compound is tightly regulated at the genetic and epigenetic levels. Most fungal BGCs are transcriptionally silent under standard laboratory conditions, requiring specific triggers to activate gene expression and initiate the biosynthesis of the corresponding metabolite. nih.gov This regulation ensures that the fungus produces these often energetically expensive compounds only when they provide a competitive advantage.

The biosynthesis of this compound would necessitate the coordinated expression of several genes within a putative BGC. A core highly-reducing polyketide synthase (HR-PKS) would be responsible for the assembly of the decatrienoic acid backbone. nih.govnih.gov In addition to the PKS, the cluster would likely contain genes encoding tailoring enzymes, such as a cytochrome P450 monooxygenase to introduce the hydroxyl group at the C-8 position, and a transcriptional activator to regulate the expression of the entire cluster. cdnsciencepub.comnih.gov

The expression of these genes is often tightly controlled and can be induced under specific conditions. For example, the overexpression of a pathway-specific transcriptional activator can lead to the activation of a silent BGC. nih.govnih.govasm.org A hypothetical gene expression profile for the putative this compound BGC under inducing versus non-inducing conditions is presented below. This model is based on studies of other fungal polyketide clusters, such as the asperfuranone BGC in Aspergillus nidulans. nih.govnih.gov

| Gene (Putative Function) | Fold Change in Expression (Inducing vs. Non-inducing conditions) |

| hdtA (Transcriptional Activator) | 50-fold increase |

| hdtPKS (Highly-reducing Polyketide Synthase) | 100-fold increase |

| hdtOxy (Cytochrome P450 Hydroxylase) | 80-fold increase |

| hdtRed (Short-chain Dehydrogenase/Reductase) | 75-fold increase |

| hdtTra (Transporter) | 40-fold increase |

This table presents hypothetical data based on known gene expression patterns in fungal polyketide biosynthesis.

The regulation of polyketide biosynthesis is intricately linked to primary metabolism, particularly fatty acid metabolism, from which the initial building blocks are derived. The expression of PKS genes and other genes within the BGC is controlled by a hierarchical network of transcription factors. frontiersin.org

At the top of this hierarchy are global regulators that respond to broad cellular signals such as carbon and nitrogen availability, pH, and light. These global regulators, in turn, control the expression of pathway-specific transcriptional activators located within the BGC. frontiersin.org These activators are often zinc-finger transcription factors that bind to specific promoter regions of the other genes in the cluster, thereby initiating their coordinated transcription. nih.gov

For instance, in Aspergillus species, the global regulator LaeA is known to control the expression of numerous secondary metabolite BGCs. nih.gov A hypothetical regulatory cascade for this compound could involve LaeA activating the promoter of the putative hdtA activator gene in response to specific environmental cues. The HdtA protein would then bind to the promoters of the hdtPKS, hdtOxy, and other biosynthetic genes, leading to their expression and the subsequent production of the final compound. nih.govnih.gov

The "One Strain, Many Compounds" (OSMAC) approach is a powerful strategy to unlock the hidden biosynthetic potential of fungi by systematically altering cultivation parameters. cdnsciencepub.com This method is based on the principle that many BGCs are silent under standard laboratory conditions and can be activated by specific environmental triggers. nih.gov

The production of this compound could be influenced by a variety of environmental factors, as outlined in the table below. By manipulating these parameters, it may be possible to induce the expression of the otherwise silent BGC responsible for its synthesis.

| Environmental Factor | Potential Influence on Biosynthesis |

| Carbon Source | The type and concentration of the carbon source (e.g., glucose, glycerol, lactose) can significantly impact the expression of PKS genes. |

| Nitrogen Source | Different nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) salts) can trigger distinct metabolic pathways. |

| pH | The pH of the culture medium can influence enzyme activity and the stability of the final product. |

| Temperature | Shifting the cultivation temperature can induce a stress response that activates silent BGCs. |

| Aeration | The level of oxygen availability can affect the activity of oxygen-dependent enzymes like cytochrome P450 hydroxylases. |

| Co-cultivation | Growing the producing fungus with other microorganisms can induce the production of defense-related secondary metabolites. |

The OSMAC approach has been successfully used to discover novel polyketides and other natural products by systematically exploring these environmental variables. cdnsciencepub.com For example, a change in the culture medium could lead to the production of a previously undetected hydroxylated fatty acid derivative. This highlights the vast and largely untapped biosynthetic potential residing within fungal genomes.

Metabolic Fate and Biotransformation of 8 Hydroxydeca 2,4,6 Trienoic Acid

Cellular Uptake and Intracellular Localization

The entry of fatty acids into cells is a crucial first step in their metabolism. While some short-chain fatty acids can diffuse passively across the cell membrane, the transport of long-chain fatty acids, including hydroxy fatty acids, is now understood to be a more complex, protein-mediated process. nih.govresearchgate.net This facilitated transport ensures efficient uptake and prevents the uncontrolled influx of these molecules.

Several key proteins are implicated in the transport of fatty acids across the plasma membrane, including:

CD36 (Fatty Acid Translocase): A versatile transporter that binds to a wide range of fatty acids. nih.govresearchgate.net

Fatty Acid Transport Proteins (FATPs): A family of at least six proteins (FATP1-6) that facilitate the uptake of fatty acids by converting them to their acyl-CoA esters, thereby trapping them within the cell. nih.gov

Plasma Membrane-Associated Fatty Acid-Binding Protein (FABPpm): Another key protein involved in the transmembrane movement of fatty acids. nih.gov

It is plausible that 8-Hydroxydeca-2,4,6-trienoic acid utilizes one or more of these transport systems to enter the cell. The presence of the hydroxyl group may influence its affinity for these transporters. Some studies suggest that protonated hydroxy fatty acids can also traverse lipid bilayers without protein assistance, a process driven by a pH gradient at the membrane surface. nih.gov

Once inside the cell, fatty acids are typically found in various compartments depending on their subsequent metabolic processing. The intracellular localization of fatty acids is dynamic and influenced by their activation to acyl-CoA esters. nih.gov Key locations include:

Cytosol: Where fatty acids are bound to fatty acid-binding proteins (FABPs) for transport to different organelles.

Endoplasmic Reticulum: A major site for fatty acid activation (esterification to coenzyme A) and modification, including chain elongation and desaturation. nih.govnih.gov

Mitochondria and Peroxisomes: The primary sites for fatty acid oxidation. nih.govnih.govmdpi.com

The trienoic and hydroxylated nature of this compound suggests that its subsequent metabolism will likely involve the peroxisomal pathway.

Interactive Table: Key Proteins in Fatty Acid Cellular Uptake

| Transporter Family | Specific Proteins | Function |

| Fatty Acid Translocase | CD36 | Facilitates the uptake of a broad range of fatty acids. |

| Fatty Acid Transport Proteins | FATP1-6 | Mediate fatty acid uptake and activation to acyl-CoA esters. |

| Fatty Acid-Binding Proteins | FABPpm | Involved in the transport of fatty acids across the plasma membrane. |

Catabolic Pathways and Degradation Mechanisms

The breakdown of fatty acids is a fundamental energy-yielding process. For a molecule like this compound, with its hydroxyl group and unsaturation, the catabolic pathways are likely to be specialized.

Peroxisomes are subcellular organelles that play a crucial role in the metabolism of specific types of fatty acids that are not efficiently handled by mitochondria. nih.gov This includes very-long-chain fatty acids, branched-chain fatty acids, and certain hydroxy fatty acids. nih.govnih.gov The presence of a hydroxyl group on the carbon chain of this compound strongly suggests its initial degradation occurs via peroxisomal beta-oxidation.

The process of peroxisomal beta-oxidation differs in some key aspects from its mitochondrial counterpart. While both pathways involve a cycle of four enzymatic reactions, the specific enzymes and their substrate specificities vary. mdpi.com Peroxisomes are particularly important for the initial shortening of fatty acids that are then further metabolized in the mitochondria. mdpi.com The D-bifunctional protein (HSD17B4) is essential for the peroxisomal oxidation of medium and long-chain fatty acids. nih.gov

The beta-oxidation of unsaturated fatty acids, such as a trienoic acid, requires additional auxiliary enzymes to handle the double bonds that are not in the standard positions for the regular beta-oxidation spiral. nih.gov These enzymes include isomerases and reductases that reposition or remove the double bonds, allowing the core beta-oxidation machinery to proceed.

While beta-oxidation is the primary catabolic route, fatty acids can undergo other metabolic transformations.

Chain Elongation: The endoplasmic reticulum houses the enzymatic machinery for fatty acid chain elongation, a process that adds two-carbon units to a growing fatty acid chain. nih.govyoutube.comyoutube.com While typically associated with the synthesis of longer fatty acids from shorter precursors, it is conceivable that under certain metabolic conditions, this compound could be a substrate for elongation, leading to the formation of longer-chain hydroxylated polyunsaturated fatty acids. This process involves a four-step cycle catalyzed by a multi-enzyme complex known as fatty acid synthase. youtube.com

Alpha-Oxidation: This pathway involves the removal of a single carbon atom from the carboxyl end of a fatty acid and occurs in the peroxisomes. wikipedia.orgbyjus.commicrobenotes.com It is primarily utilized for the degradation of branched-chain fatty acids like phytanic acid, where a methyl group on the beta-carbon obstructs beta-oxidation. nih.govbyjus.com While this compound does not have a beta-methyl branch, alpha-oxidation represents an alternative catabolic route for certain fatty acids. The process involves hydroxylation at the alpha-carbon, followed by decarboxylation. byjus.com

Interactive Table: Comparison of Fatty Acid Oxidation Pathways

| Pathway | Subcellular Location | Primary Substrates | Key Features |

| Peroxisomal Beta-Oxidation | Peroxisomes | Very-long-chain fatty acids, branched-chain fatty acids, hydroxy fatty acids. | Chain shortening of complex fatty acids. |

| Mitochondrial Beta-Oxidation | Mitochondria | Short, medium, and long-chain fatty acids. | Complete oxidation for ATP production. |

| Alpha-Oxidation | Peroxisomes | Branched-chain fatty acids (e.g., phytanic acid). | Removes one carbon at a time from the carboxyl end. |

| Omega-Oxidation | Endoplasmic Reticulum | Fatty acids when other pathways are overloaded. | Oxidation at the terminal methyl group. |

Conjugation and Derivatization Reactions in Biological Systems

Conjugation reactions are a critical component of phase II metabolism, where endogenous molecules are attached to xenobiotics and other compounds to increase their water solubility and facilitate their excretion. wikipedia.org Hydroxy fatty acids can undergo various conjugation and derivatization reactions.

Glucuronidation: This is a major pathway for the metabolism of compounds containing hydroxyl groups. wikipedia.orgnih.govrsc.org The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor UDP-glucuronic acid to the substrate. wikipedia.orgrsc.org Studies have shown that various hydroxy fatty acids are substrates for UGTs in the liver and intestine. nih.govnih.gov Therefore, it is highly probable that the hydroxyl group of this compound can be glucuronidated, forming a more water-soluble conjugate that can be readily eliminated from the body. wikipedia.org

Sulfation: This process involves the transfer of a sulfonate group (SO3-) to a hydroxyl group, catalyzed by sulfotransferases. While less common for fatty acids than glucuronidation, sulfated fatty acids have been identified in biological systems. google.comgerli.com The sulfonation of unsaturated fatty acids can occur at the double bonds. google.com It is possible that this compound could be a substrate for sulfation, either at its hydroxyl group or at one of its double bonds.

Glutathione (B108866) Conjugation: The presence of an α,β-unsaturated carbonyl moiety in a molecule makes it susceptible to conjugation with glutathione (GSH), a key intracellular antioxidant. nih.govresearchgate.net This reaction, often catalyzed by glutathione S-transferases, is a significant detoxification pathway for reactive electrophiles. nih.gov The conjugated double bond system in this compound, particularly the 2,4,6-trienoyl structure, could potentially undergo Michael addition with glutathione. The resulting GSH adducts can be further metabolized. researchgate.netnih.govjst.go.jp

An exploration of the biological and ecological significance of this compound reveals its integral role in marine ecosystems, particularly in the intricate signaling networks of phytoplankton. While direct research on this specific compound is limited, its structural characteristics strongly suggest it belongs to the oxylipin family of molecules. Oxylipins are bioactive compounds derived from the oxidation of polyunsaturated fatty acids and are known to be crucial mediators of a wide range of biological processes in marine diatoms.

Structural Biology of Enzymes Involved in 8 Hydroxydeca 2,4,6 Trienoic Acid Metabolism

Enzyme Identification and Characterization

The core of sorbicillinoid biosynthesis, including the formation of the 8-hydroxydeca-2,4,6-trienoic acid precursor, relies on a set of key enzymes encoded by the sor gene cluster. nih.govnih.gov Through gene deletion, overexpression, and metabolite profiling in fungi like Penicillium chrysogenum, researchers have identified and characterized the primary enzymatic players. nih.gov

The initial steps are catalyzed by two polyketide synthases (PKSs):

SorA : A highly reducing polyketide synthase (HR-PKS) responsible for the initial synthesis of the polyketide chain. Its function is essential, and its deletion abolishes the production of all sorbicillinoid compounds. nih.govnih.gov

SorB : A non-reducing polyketide synthase (NR-PKS) that works in conjunction with SorA. nih.govnih.gov Both SorA and SorB are required to generate the key intermediates sorbicillin (B1241578) and dihydrosorbicillin (B3285229). nih.gov

These intermediates are then acted upon by tailoring enzymes:

SorC : A flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenase that hydroxylates sorbicillin and dihydrosorbicillin to produce sorbicillinol and dihydrosorbicillinol, respectively. frontiersin.orgnih.gov The this compound is a related polyketide intermediate in this pathway.

SorD : An oxidoreductase or FAD-dependent monooxygenase that further modifies the sorbicillinol core. nih.govnih.gov Its precise role can differ between species, with some studies suggesting it oxidizes sorbicillinol to oxosorbicillinol, while others propose it is crucial for the dimerization reactions that form more complex sorbicillinoids. nih.govnih.gov

The entire pathway is regulated by two transcription factors, SorR1 (a transcriptional activator) and SorR2 , which control the expression of the sor cluster genes. nih.gov

Table 1: Key Enzymes in Sorbicillinoid Biosynthesis

| Enzyme | Type | Source Organism (example) | Function in Pathway |

| SorA | Highly Reducing Polyketide Synthase (HR-PKS) | Penicillium chrysogenum | Essential for initial polyketide chain synthesis. nih.govnih.gov |

| SorB | Non-Reducing Polyketide Synthase (NR-PKS) | Penicillium chrysogenum | Works with SorA to produce sorbicillin and dihydrosorbicillin. nih.govnih.gov |

| SorC | FAD-dependent Monooxygenase | Penicillium chrysogenum | Hydroxylates intermediates to form (dihydro)sorbicillinol. frontiersin.orgnih.gov |

| SorD | Oxidoreductase / FAD-dependent Monooxygenase | Trichoderma reesei | Catalyzes oxidation and dimerization reactions. nih.govnih.gov |

Crystallographic and Spectroscopic Analysis of Enzyme Structures

While detailed crystallographic data for every enzyme directly metabolizing this compound remains an active area of research, structural information for homologous and related enzymes provides significant insights.

SorC , the FAD-dependent monooxygenase, belongs to a well-studied class of enzymes. These enzymes typically utilize a flavin cofactor (FAD or FMN) which is reduced by NAD(P)H. This reduced flavin reacts with molecular oxygen to form a highly reactive flavin-peroxo intermediate that performs the hydroxylation of the substrate. nrel.gov Although a specific crystal structure for P. chrysogenum SorC complexed with its substrate is not publicly available, analysis of its sequence and comparison with other structurally characterized FAD-dependent monooxygenases reveal a conserved FAD-binding domain and a substrate-binding pocket tailored to the sorbicillin core. frontiersin.orgnrel.gov

In bacteria, a family of transcriptional regulators is also named SorC . The crystal structure of a full-length SorC regulator from Klebsiella pneumoniae has been solved, revealing a homotetrameric assembly composed of dimers. nih.gov Each subunit contains a DNA-binding domain and a sugar-binding domain, though this bacterial regulator is functionally distinct from the fungal monooxygenase of the same name. nih.govnih.gov

Spectroscopic analyses are crucial for understanding these enzymes. For FAD-dependent enzymes like SorC and SorD, UV-visible spectroscopy is used to monitor the oxidation state of the flavin cofactor during the catalytic cycle, confirming its role in substrate oxidation. nrel.gov

Table 2: Representative Crystallographic Data for a Related Enzyme Family

| Enzyme/Protein | PDB ID | Organism | Resolution (Å) | Method | Key Structural Feature |

| SorC (regulator) | 2W48 | Klebsiella pneumoniae | N/A | X-ray Crystallography | Homotetramer with distinct DNA-binding and sugar-binding domains. nih.gov |

Note: This table refers to the bacterial transcriptional regulator SorC, as specific structural data for the fungal monooxygenase SorC involved in this compound metabolism is limited. The principles of FAD-dependent monooxygenase structures are inferred from homologous enzymes.

Mechanistic Insights into Enzymatic Catalysis

The mechanisms of the enzymes in the sorbicillinoid pathway are defined by their enzyme class.

Polyketide Synthases (SorA and SorB) : These enzymes function as large, multi-domain enzymatic assembly lines. SorA, the HR-PKS, iteratively condenses acetyl-CoA and malonyl-CoA units, performing reductions and dehydrations to build the polyketide chain. The chain is then transferred to the NR-PKS SorB for further extension and eventual release, likely as a reactive aldehyde that cyclizes to form sorbicillin. nih.gov

FAD-dependent Monooxygenases (SorC and SorD) : The catalytic mechanism of SorC involves several steps. First, the FAD cofactor is reduced by NADPH. The reduced FAD then reacts with O₂ to form a flavin hydroperoxide intermediate. This powerful oxidizing agent hydroxylates the substrate (e.g., sorbicillin) to produce the hydroxylated product (sorbicillinol). frontiersin.orgnih.gov The mechanism for SorD is similar, but it can catalyze further oxidations or facilitate more complex Diels-Alder and Michael addition reactions for dimerization, showcasing remarkable catalytic versatility. nih.gov The active site of these enzymes is precisely organized to orient the substrate for regioselective oxidation. pnas.org

Protein Engineering for Modified Enzyme Functionality

The modular nature of polyketide synthases and the catalytic versatility of tailoring enzymes make them prime targets for protein engineering. The identification of the sorbicillinoid gene cluster has opened the door to engineering this pathway to create novel compounds. nih.govnih.gov

Strategies for engineering PKS enzymes like SorA and SorB include swapping or modifying domains to alter the number of condensation cycles, change the starter or extender units (e.g., malonyl-CoA), or vary the degree of reduction, leading to polyketides of different lengths and functionalities. rsc.org While rational design of PKSs remains challenging, progress is being made in understanding the rules that govern their assembly and function. rsc.orgfrontiersin.org

For tailoring enzymes like SorC and SorD, protein engineering can be used to alter substrate specificity or regioselectivity. For instance, mutating key active site residues in a monooxygenase could change the position of hydroxylation on the sorbicillinoid scaffold. Repairing mutations in the pks13 gene (SorA) in an industrial strain of P. chrysogenum successfully restored the production of sorbicillinoids, demonstrating the potential of genetic manipulation to control this pathway. nih.govrug.nl These engineering efforts are crucial for harnessing PKSs to produce valuable molecules for medicine and industry. rsc.org

Substrate-Enzyme Complex Studies

Understanding how a substrate binds within an enzyme's active site is fundamental to explaining its catalytic mechanism. taylorandfrancis.com An enzyme-substrate complex is a temporary structure formed when the substrate fits into the active site, often inducing a conformational change in the enzyme for a tighter fit (the induced-fit model). youtube.comyoutube.com

For the sorbicillinoid pathway, while high-resolution crystal structures of substrate-enzyme complexes are not fully available, molecular modeling and substrate docking studies are used to predict these interactions. For SorC, the sorbicillin molecule is predicted to bind in a pocket adjacent to the FAD cofactor. frontiersin.org Key amino acid residues within this pocket form hydrogen bonds and hydrophobic interactions with the substrate, holding it in the correct orientation for the flavin hydroperoxide to attack a specific carbon atom. nih.gov

The study of these complexes reveals how enzymes achieve their specificity. The shape and chemical environment of the active site ensure that only the intended substrate can bind effectively, preventing unwanted side reactions. youtube.comnih.gov These studies are critical for designing inhibitors or for engineering enzymes with new specificities. taylorandfrancis.com

Synthetic Methodologies for 8 Hydroxydeca 2,4,6 Trienoic Acid and Its Analogues

Total Chemical Synthesis Approaches

Total chemical synthesis offers a versatile platform for the creation of 8-hydroxydeca-2,4,6-trienoic acid and its analogues, allowing for the precise installation of functional groups and control of stereochemistry. These methods are often multi-step and rely on a combination of classic and modern organic reactions.

Stereoselective Synthesis Strategies

The stereochemical configuration of the double bonds and the chiral center at C-8 are critical for the biological activity of this compound. Several stereoselective strategies can be envisioned for its synthesis, drawing from established methods for constructing conjugated polyenes and chiral alcohols.

Key reactions in the stereoselective synthesis of similar polyunsaturated systems include:

Wittig Reaction and its Variants: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of E-configured double bonds. By carefully selecting the phosphonate (B1237965) ylide and the aldehyde coupling partner, the conjugated triene system can be built in a stepwise and stereocontrolled manner.

Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki, Stille, and Sonogashira couplings are instrumental in forming carbon-carbon bonds to construct the backbone of the fatty acid. For instance, the coupling of a vinyl or alkynyl fragment with a suitably functionalized precursor can be used to generate the conjugated system. An efficient 1,4-palladium migration/Heck sequence has been developed for the highly stereoselective synthesis of trisubstituted 1,3,5-trienes. rsc.org

Asymmetric Reduction: The hydroxyl group at C-8 can be introduced via the asymmetric reduction of a corresponding ketone. Reagents such as those used in Corey-Bakshi-Shibata (CBS) reduction or Noyori asymmetric hydrogenation can provide high enantioselectivity.

Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as a carbohydrate or a hydroxy acid, can provide a scaffold with the desired stereochemistry at C-8, which is then elaborated to the final target molecule.

A plausible retrosynthetic analysis would disconnect the molecule into smaller, more readily available fragments. A convergent approach could involve the synthesis of a chiral C-8 hydroxylated fragment and a C1-C7 fragment containing the carboxylic acid, which are then coupled together. nih.govx-mol.com

Table 1: Key Stereoselective Reactions for Triene and Chiral Alcohol Synthesis

| Reaction | Purpose | Stereochemical Control |

| Horner-Wadsworth-Emmons | Formation of C=C double bonds | Typically affords (E)-olefins |

| Suzuki Coupling | Formation of C-C bonds | Retention of alkene geometry |

| Asymmetric Reduction (e.g., CBS) | Introduction of hydroxyl group | High enantioselectivity |

| Sharpless Asymmetric Epoxidation | Introduction of a chiral epoxide | High enantioselectivity |

Development of Novel Synthetic Routes

Another strategy could employ a convergent synthesis, a common approach for preparing ω-hydroxy polyunsaturated fatty acids. nih.govx-mol.com This would involve the copper-mediated formation of carbon-carbon bonds to construct the poly-yne backbone, followed by a partial alkyne hydrogenation. The success of this partial reduction often relies on specific additives to prevent over-hydrogenation to the fully saturated carbon chain. nih.govx-mol.com

Chemoenzymatic Synthesis Protocols

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and environmentally friendly synthetic routes. For this compound, enzymes can be used to introduce the hydroxyl group with high regio- and stereoselectivity.

Lipoxygenases (LOXs) are a class of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxy derivatives, which can then be reduced to the corresponding hydroxyl compounds. By selecting a LOX with the appropriate specificity, it may be possible to hydroxylate a deca-2,4,6-trienoic acid precursor at the C-8 position.

Alternatively, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of this compound or its ester. Lipases can selectively acylate one enantiomer, allowing for the separation of the two. Biotechnological synthesis of fatty hydroxamic acids has been achieved using lipase from Mucor miehei under mild conditions. mdpi.com

Table 2: Potential Enzymes for Chemoenzymatic Synthesis

| Enzyme Class | Catalyzed Reaction | Application |

| Lipoxygenase (LOX) | Dioxygenation of fatty acids | Regio- and stereoselective hydroxylation |

| Lipase | Esterification/Hydrolysis | Kinetic resolution of racemic alcohols |

| Epoxide Hydrolase | Hydrolysis of epoxides | Opening of an epoxide to a diol |

A chemoenzymatic strategy could involve the chemical synthesis of the deca-2,4,6-trienoic acid backbone, followed by an enzymatic hydroxylation step to introduce the C-8 hydroxyl group with the desired stereochemistry. This approach leverages the strengths of both chemical and biological catalysis.

Engineered Biosynthetic Pathways for Production Enhancement

Metabolic engineering offers a promising avenue for the sustainable production of this compound. By introducing and optimizing biosynthetic pathways in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae, it is possible to produce complex molecules from simple feedstocks. oup.comnih.gov

The biosynthesis of this compound would likely involve a polyketide synthase (PKS) pathway. PKSs are large, multi-domain enzymes that build complex carbon chains from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA. oup.com

A potential engineered pathway could involve:

Heterologous expression of a PKS: A suitable PKS, either from a natural producer of a similar polyketide or an engineered PKS, would be expressed in a host organism. The PKS would be responsible for synthesizing the ten-carbon backbone with the correct pattern of unsaturation.

Introduction of a tailoring enzyme: A hydroxylase, such as a cytochrome P450 monooxygenase, would be co-expressed to introduce the hydroxyl group at the C-8 position.

Optimization of precursor supply: The host's metabolism would be engineered to increase the intracellular pools of acetyl-CoA and malonyl-CoA, the building blocks for the polyketide chain. nih.gov

Host engineering: The host organism may require further modifications, such as the expression of a phosphopantetheinyl transferase to activate the PKS. oup.com

Filamentous fungi, such as Aspergillus oryzae, are also excellent hosts for the heterologous production of fungal natural products and could be engineered to produce basidiomycete secondary metabolites. nih.govresearchgate.net

Table 3: Key Components of an Engineered Biosynthetic Pathway

| Component | Function | Example |

| Host Organism | Provides cellular machinery and precursors | E. coli, S. cerevisiae, Aspergillus oryzae |

| Polyketide Synthase (PKS) | Synthesizes the carbon backbone | Type I or Type II PKS |

| Hydroxylase | Introduces the hydroxyl group | Cytochrome P450 monooxygenase |

| Precursor Pathway Engineering | Increases building block availability | Overexpression of acetyl-CoA carboxylase |

By combining these elements, a robust and efficient microbial cell factory could be developed for the production of this compound and its analogues, providing a sustainable alternative to chemical synthesis.

Advanced Analytical Techniques for 8 Hydroxydeca 2,4,6 Trienoic Acid Research

Chromatographic Separation Methods (e.g., UHPLC, HPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools for the analysis of hydroxy fatty acids like 8-Hydroxydeca-2,4,6-trienoic acid. These techniques separate compounds based on their physicochemical properties, allowing for isolation and quantification.

Reversed-Phase (RP) HPLC: This is the most common mode used for fatty acid analysis. In RP-HPLC, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase (e.g., a mixture of acetonitrile, methanol, and water with acid modifiers like formic or acetic acid). theses.cznih.gov Separation is based on hydrophobicity; for fatty acids, retention time increases with chain length and decreases with the number of double bonds. aocs.org Therefore, this compound would elute earlier than a saturated 10-carbon fatty acid but later than more unsaturated or shorter-chain fatty acids. The hydroxyl group also increases polarity, further reducing retention time compared to its non-hydroxylated counterpart, deca-2,4,6-trienoic acid. UHPLC, which uses smaller particle sizes (typically under 2 µm), offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. researchgate.net

Normal-Phase (NP) HPLC: NP-HPLC, which utilizes a polar stationary phase (like silica) and a non-polar mobile phase (e.g., hexane/isopropanol), can also be employed. aocs.org This method is particularly effective for separating fatty acid isomers and can be used to isolate specific classes of oxygenated fatty acids before further analysis. aocs.org

Chiral Chromatography: Since the hydroxyl group at the C-8 position creates a chiral center, distinguishing between the R and S enantiomers is crucial, as they often possess different biological activities. Chiral chromatography is the definitive method for this purpose. nih.govaocs.org This technique uses a chiral stationary phase (CSP), such as polysaccharide-based columns (e.g., Chiralpak), to separate the enantiomers. researchgate.netnih.gov The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. For instance, studies on other hydroxy fatty acids have achieved baseline resolution of enantiomers using Chiralpak AD or AD-RH columns. nih.gov

To enhance detection by UV or fluorescence detectors, fatty acids are often derivatized to attach a chromophore or fluorophore. researchgate.netnih.gov Common derivatizing agents include p-bromophenacyl bromide or 2-bromo-2′-acetonaphthone. researchgate.netnih.gov

| Technique | Stationary Phase Example | Mobile Phase Example | Primary Application for this compound |

| UHPLC/HPLC (Reversed-Phase) | C18, C8 | Acetonitrile/Water/Formic Acid | Quantification, separation based on polarity and chain length. nih.govsielc.com |

| HPLC (Normal-Phase) | Silica Gel | Hexane/Isopropanol | Isomer separation, class separation of oxygenated lipids. aocs.org |

| HPLC (Chiral-Phase) | Chiralpak AD, Chiralpak IA-U | Hexane/Ethanol/Acid | Separation of R and S enantiomers. researchgate.netnih.gov |

Mass Spectrometry-Based Detection and Quantification (e.g., HRMS, GC-MS)

Mass spectrometry (MS) is the gold standard for the sensitive detection and structural confirmation of lipids. It is typically coupled with a chromatographic separation technique (LC-MS or GC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful combination for analyzing hydroxy fatty acids directly from biological extracts, often without the need for derivatization. theses.cznih.gov High-Resolution Mass Spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (TOF), provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion of this compound (C10H14O3). nih.gov

Tandem mass spectrometry (MS/MS) is used for structural confirmation. The parent ion is selected and fragmented, and the resulting pattern of fragment ions provides structural information. For hydroxy fatty acids, the fragmentation pattern can often help localize the hydroxyl group and double bonds. Analysis is typically performed in negative ion mode using electrospray ionization (ESI), where the deprotonated molecule [M-H]⁻ is observed. researchgate.netchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic resolution but requires that analytes be chemically modified to become volatile and thermally stable. marinelipids.caresearchgate.net For this compound, a two-step derivatization is standard:

Esterification: The carboxylic acid group is converted to an ester, typically a methyl ester (FAME), using reagents like TMSH (trimethylsulfonium hydroxide). marinelipids.ca

Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). marinelipids.caresearchgate.net

The resulting derivatized molecule is then analyzed by GC-MS. Under electron ionization (EI), TMS ethers of hydroxy fatty acid methyl esters produce characteristic fragment ions. The cleavage alpha to the TMS-ether group is particularly diagnostic, and its location in the mass spectrum helps to pinpoint the position of the original hydroxyl group. marinelipids.caresearchgate.net For example, analysis of TMS-derivatized hydroxy fatty acids shows key cleavages on either side of the carbon bearing the -OTMS group, allowing for unambiguous positional assignment. researchgate.net

| Technique | Ionization Method | Derivatization | Key Information Obtained |

| LC-HRMS | ESI | Not required | Accurate mass for formula confirmation, quantification. nih.gov |

| LC-MS/MS | ESI | Not required | Structural elucidation via fragmentation patterns, sensitive quantification (MRM). researchgate.netchromatographyonline.com |

| GC-MS | EI | Required (Esterification & Silylation) | Positional information of -OH group from fragmentation, separation of isomers. marinelipids.caresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules, including this compound. While less sensitive than MS, NMR provides detailed information about the carbon skeleton and the connectivity of atoms. dss.go.thnih.gov

¹H-NMR: A ¹H-NMR spectrum would provide key information about the different types of protons in the molecule:

Olefinic Protons (-CH=CH-): The six protons in the conjugated triene system would appear in the downfield region, typically between 5.3 and 6.5 ppm. The coupling patterns (J-couplings) between these protons would help to establish the geometry (E/Z or cis/trans) of the double bonds. nih.gov

Proton on Hydroxylated Carbon (-CH(OH)-): The proton on C-8 would likely appear as a multiplet around 4.0 ppm.

Allylic Protons: The protons on the carbon adjacent to the double bond system (C-1) would have a characteristic chemical shift.

Methyl Protons (-CH₃): The protons of the terminal methyl group (C-10) would appear as a triplet in the upfield region, around 0.9 ppm. nih.gov

¹³C-NMR: The ¹³C-NMR spectrum complements the ¹H data by showing a signal for each unique carbon atom:

Carbonyl Carbon (-COOH): The carboxylic acid carbon would be the most downfield signal, typically >170 ppm. dss.go.th

Olefinic Carbons (=C-): The carbons of the three double bonds would resonate in the 120-140 ppm range. nih.gov

Hydroxylated Carbon (-C(OH)-): The carbon bearing the hydroxyl group (C-8) would appear around 60-75 ppm.

Methyl Carbon (-CH₃): The terminal methyl carbon (C-10) would be the most upfield signal, typically around 14 ppm. dss.go.th

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the molecule's structure. nih.govaacrjournals.org

Application of Isotopic Labeling in Metabolic Studies

The general approach involves introducing a labeled precursor into cells or an organism. For example, cells could be incubated with ¹³C-labeled decanoic acid. Cellular lipids would then be extracted at various time points and analyzed by MS or NMR.

The analytical methods described previously are crucial for these studies:

Mass Spectrometry (GC-MS or LC-MS): MS can easily distinguish between the unlabeled (native) compound and the heavier, isotope-labeled version. By monitoring the incorporation of the isotopic label into this compound and any potential downstream products over time, researchers can map out metabolic pathways and calculate rates of synthesis and degradation. researchgate.net The increase in mass (e.g., a +10 Da shift if fully ¹³C-labeled decanoic acid is used) is readily detected.

NMR Spectroscopy: While less common for tracing due to lower sensitivity, NMR can also detect isotopic labels. For instance, ¹³C-NMR can directly observe the enrichment of specific carbon atoms in the molecule, providing detailed information about which parts of the precursor molecule were used in its synthesis.

This approach allows researchers to answer fundamental questions about the compound's role in biology, such as identifying its precursor molecules and determining whether it serves as an intermediate in the formation of other signaling lipids.

Environmental and Biotechnological Research Applications

Bioremediation Potential of 8-Hydroxydeca-2,4,6-trienoic Acid and its Metabolites

Bioremediation harnesses biological processes to clean up contaminated environments. Fatty acids and their metabolites are central to microbial life and can play a significant role in the breakdown of pollutants.

Microbial Degradation of Environmental Pollutants

Microorganisms are primary drivers in the degradation of environmental pollutants, often utilizing them as sources of carbon and energy. nih.gov The breakdown of complex organic molecules, including fats, oils, and greases, is a key part of this process. psu.edu While the natural degradation of such lipidic compounds can be slow, selecting microorganisms with high lipolytic activity can enhance biodegradation. psu.edu

The degradation of fatty acids in bacteria typically occurs through the β-oxidation pathway, which breaks them down into acetyl-CoA units. researchgate.net It is conceivable that microorganisms capable of degrading other polyunsaturated fatty acids could also metabolize this compound. The presence of a hydroxyl group and multiple double bonds might require specific enzymatic machinery. For instance, some bacteria possess enzymes that can hydroxylate fatty acids, suggesting that a reverse pathway for degrading hydroxy fatty acids exists. researchgate.netnih.gov

Moreover, some microbial consortia have demonstrated the ability to degrade various fatty acids, with degradation rates influenced by factors like the degree of saturation. psu.edu For example, certain bacterial strains can degrade unsaturated fatty acids like oleic and linoleic acid more intensively than saturated ones. psu.edu This suggests that the unsaturated nature of this compound could make it amenable to microbial breakdown.

Table 1: Examples of Microbial Degradation of Various Fatty Acids

| Microorganism/Consortium | Substrate Fatty Acid | Degradation Efficiency (%) | Reference |

|---|---|---|---|

| Enterococcus mundtii | Eicosane | 65.17 | nih.gov |

| Strain E13 | Oleic acid | 95.0 ± 1.55 | psu.edu |

| Strain F2 | Linoleic acid | 95.7 ± 2.03 | psu.edu |

| Strain N3 | Stearic acid | 25.2 ± 3.11 | psu.edu |

Enzymatic Biotransformation in Environmental Contexts

The biotransformation of fatty acids in the environment is mediated by a diverse array of microbial enzymes. nih.gov Lipases, for instance, are crucial for breaking down triglycerides into fatty acids. nih.gov Other enzymes, such as fatty acid hydroxylases, can introduce hydroxyl groups onto fatty acid chains. researchgate.netnih.gov These enzymatic modifications can alter the physical and chemical properties of the fatty acids, potentially making them more water-soluble or susceptible to further degradation.

The hydroxyl group of this compound could be a target for enzymatic modification in the environment. For example, oxidoreductases could further oxidize the hydroxyl group, or other enzymes could act on the polyunsaturated chain. The study of microbial enzymes is critical for understanding the fate of fatty acids in the soil and for developing enzymatic bioremediation strategies. nih.gov

Phytoremediation Strategies Involving Fatty Acid Metabolism

Phytoremediation is an environmental cleanup technology that uses plants to remove, degrade, or stabilize contaminants from soil and water. cpsjournal.orgnih.gov The metabolic processes within plants, including fatty acid metabolism, are central to their ability to tolerate and process contaminants. nih.gov While often associated with the remediation of heavy metals, phytoremediation can also be applied to organic pollutants. cpsjournal.org

Plants can absorb organic contaminants and metabolize them internally, a process known as phytotransformation. cpsjournal.org Fatty acid metabolism is integral to plant health and response to stress, including stress from pollutants. For instance, exposure to contaminants can lead to changes in the fatty acid composition of plant membranes as a tolerance mechanism.

While there is no direct evidence of this compound's involvement in phytoremediation, the general importance of fatty acid metabolism in plant stress responses suggests a potential role. Plants that can effectively manage their lipid metabolism under contaminant stress may be better suited for phytoremediation. researchgate.net

Table 2: Plant Species with Potential for Phytoremediation of Various Contaminants

| Plant Species | Contaminant | Phytoremediation Mechanism | Reference |

|---|---|---|---|

| Brassica juncea (Indian Mustard) | Lead, Chromium | Phytoextraction, Phytotransformation | nih.govresearchgate.net |

| Helianthus annuus (Sunflower) | Lead, Arsenic | Phytoextraction | nih.gov |

| Salix spp. (Willow) | Chromium, Zinc, Copper, Nickel | Phytoextraction, Phytostabilization | nih.gov |

| Thlaspi caerulescens | Zinc | Hyperaccumulation | nih.gov |

| Carthamus tinctorius (Safflower) | Zinc, Cadmium, Lead, Nickel | Phytoextraction, Phytostabilization | researchgate.net |

Production Platforms for this compound via Microbial Fermentation or Plant Cell Culture

The synthesis of specialized fatty acids like this compound can potentially be achieved through biotechnological platforms such as microbial fermentation and plant cell culture. These methods offer a controlled and sustainable alternative to chemical synthesis. researchgate.netmdpi.com

Microbial Fermentation

Microbial fermentation is a well-established technique for producing a wide range of valuable chemicals, including fatty acids. frontiersin.orgnih.gov Oleaginous microorganisms, such as certain yeasts, fungi, and microalgae, are particularly adept at producing and accumulating lipids. gfi.orgnih.gov Through metabolic engineering, these microbes can be modified to produce specific fatty acids with high efficiency. frontiersin.orgnih.gov

The production of this compound via microbial fermentation would likely involve the following steps:

Host Selection: Choosing an appropriate oleaginous microorganism with a robust fatty acid synthesis pathway.

Metabolic Engineering: Introducing the necessary genes for the synthesis of the deca-2,4,6-trienoic acid backbone and the specific hydroxylase to add the hydroxyl group at the C8 position. The enzymes involved in the native β-oxidation pathway might need to be knocked out to prevent degradation of the product. frontiersin.org

Fermentation Optimization: Fine-tuning culture conditions such as nutrient levels, pH, and temperature to maximize product yield. gfi.org

Research has demonstrated the successful microbial production of various hydroxy fatty acids, indicating the feasibility of this approach for this compound. researchgate.netnih.gov

Plant Cell Culture

Plant cell culture is another promising platform for producing valuable secondary metabolites and other bioactive compounds. mdpi.com This technology offers several advantages, including independence from environmental factors and the potential for process optimization and scale-up. mdpi.com

The production of this compound using plant cell cultures could be approached by:

Cell Line Establishment: Initiating a callus or suspension culture from a plant species known to produce similar fatty acids.

Culture Optimization: Adjusting the composition of the culture medium, including plant growth regulators and nutrient levels, to enhance cell growth and product synthesis. nih.gov

Elicitation: Using elicitors (molecules that trigger a defense response in plants) to stimulate the production of the target compound. mdpi.com

Studies have shown that the fatty acid composition of plant cell cultures can be manipulated, and the production of various polyunsaturated fatty acids has been achieved. nih.govcdnsciencepub.com While the production of this compound in plant cell cultures has not been specifically reported, the existing methodologies provide a solid foundation for future research in this area.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.